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molecular formula C11H15NO3 B8411835 (+/-)-2-ethoxy 3-(4'-Aminophenyl)-propionic acid

(+/-)-2-ethoxy 3-(4'-Aminophenyl)-propionic acid

Cat. No. B8411835
M. Wt: 209.24 g/mol
InChI Key: IIPURNWXORPFKN-UHFFFAOYSA-N
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Patent
US08710100B2

Procedure details

2-Ethoxy-3-(4-nitrophenyl)acrylic acid (18.4 g wet, approx. 77.5 mmol) was dissolved in MeOH (1.1 L) and 10% Pd on C (wet basis) (1.84 g) was added. The mixture was hydrogenated at 12 psi for 10 mins, followed by repeated refill to 20-28 psi every 10-m 20 mins for 5 hr then 46 psi for 18 hr. The mixture was filtered through GF/F paper and the residue was slurried in IMS (100 ml), filtered, washed with heptane (100 ml), and suction dried on the filter. Thus (±)-2-ethoxy 3-(4′-Aminophenyl)-propionic acid was obtained as an off-white solid (11.2 g, 69%).
Quantity
18.4 g
Type
reactant
Reaction Step One
Name
Quantity
1.1 L
Type
solvent
Reaction Step One
[Compound]
Name
10-m
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Yield
69%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[CH:8][C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][CH:10]=1)[C:5]([OH:7])=[O:6])[CH3:2]>CO.[Pd]>[CH2:1]([O:3][CH:4]([CH2:8][C:9]1[CH:10]=[CH:11][C:12]([NH2:15])=[CH:13][CH:14]=1)[C:5]([OH:7])=[O:6])[CH3:2]

Inputs

Step One
Name
Quantity
18.4 g
Type
reactant
Smiles
C(C)OC(C(=O)O)=CC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
1.1 L
Type
solvent
Smiles
CO
Step Two
Name
10-m
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 5 hr
Duration
5 h
WAIT
Type
WAIT
Details
46 psi for 18 hr
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through GF/F paper
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with heptane (100 ml), and suction
CUSTOM
Type
CUSTOM
Details
dried on the filter

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)OC(C(=O)O)CC1=CC=C(C=C1)N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 11.2 g
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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